Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate
Description
Properties
CAS No. |
65905-96-6 |
|---|---|
Molecular Formula |
C7H9FN2O5 |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
methyl 5-fluoro-4-methoxy-2,6-dioxo-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C7H9FN2O5/c1-14-4-7(8,5(12)15-2)3(11)9-6(13)10-4/h4H,1-2H3,(H2,9,10,11,13) |
InChI Key |
CMZYDQKKDNXWKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(=O)NC(=O)N1)(C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a fluorinated pyrimidine derivative with methoxy and carboxylate groups. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate is compared to structurally related pyrimidine derivatives. Below is a data table summarizing key analogues and their similarity scores (calculated via computational methods such as Tanimoto or Dice coefficients) :
| CAS No. | Compound Name | Similarity Score |
|---|---|---|
| 1266238-63-4 | Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate | 0.89 |
| 916213-46-2 | Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate | 0.87 |
| 916213-47-3 | 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid | 0.87 |
| 1353101-99-1 | Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate | 0.87 |
| 1196152-00-7 | Ethyl 2-chloropyrimidine-4-carboxylate | 0.85 |
Key Findings:
Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate (CAS 1266238-63-4)
- Structural Differences : Replaces the methoxy and dioxo groups with chlorine atoms.
- Impact : The dichloro substitution increases electrophilicity but reduces solubility in polar solvents compared to the methoxy-dioxo system .
- Reactivity : Chlorine atoms enhance susceptibility to nucleophilic substitution, whereas the methoxy group in the target compound favors hydrogen bonding .
Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate (CAS 916213-46-2) Structural Differences: Lacks the dioxo and hexahydro ring system, featuring a methyl group instead.
5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid (CAS 916213-47-3)
- Functional Group Variation : Contains a carboxylic acid group instead of a methyl ester.
- Impact : The carboxylic acid improves water solubility but decreases cell membrane permeability, limiting bioavailability compared to the esterified target compound .
Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate (CAS 1353101-99-1)
- Comparison : Shares the methyl ester and fluorine substituent but lacks the hexahydro ring.
- Impact : The planar pyrimidine ring in this analogue may facilitate π-π stacking interactions, unlike the saturated ring in the target compound, which prioritizes steric effects .
General Trends:
- Electronic vs.
- Bioactivity : Fluorine and methoxy groups enhance metabolic stability across analogues, but the hexahydro ring in the target compound uniquely reduces torsional strain, favoring enzyme binding .
Notes on Comparative Analysis
- Limitations : Experimental data on biological activity or synthetic yields for these analogues remain sparse, necessitating further validation .
Biological Activity
Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate (CAS Number: 65905-96-6) is a synthetic compound belonging to the pyrimidine family. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmaceutical research. This article reviews the biological activity of this compound, synthesizing findings from various studies and literature.
- Molecular Formula : C₇H₉FN₂O₅
- Molecular Weight : 220.155 g/mol
- Structure : The compound features a fluorine atom, a methoxy group, and a dioxo structure, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity :
- Antitumor Activity :
-
Enzymatic Inhibition :
- This compound may act as an inhibitor for certain enzymes involved in nucleotide synthesis, which can be crucial for both bacterial and cancer cell proliferation.
Case Studies
Several studies have investigated the pharmacological potential of this compound:
Study 1: Antimicrobial Efficacy
A study published in the Chemical and Pharmaceutical Bulletin evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound showed promising activity against gram-positive and gram-negative bacteria .
Study 2: Antitumor Potential
In another investigation focusing on antitumor agents, this compound was assessed for its ability to inhibit cancer cell growth. The findings suggested that while it was less effective than other compounds tested, it still exhibited noteworthy antitumor activity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
